(4,5-Difluoro-2-thienyl)methanol

Description

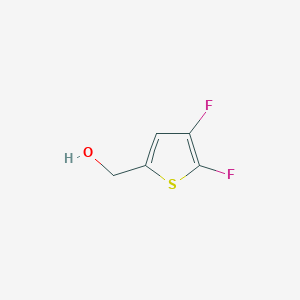

(4,5-Difluoro-2-thienyl)methanol is a fluorinated thiophene derivative featuring a hydroxymethyl (-CH₂OH) group at the 2-position of the thienyl ring and fluorine substituents at the 4- and 5-positions. This compound belongs to a class of organofluorine molecules, where the electronegative fluorine atoms and the polar hydroxymethyl group synergistically influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

Molecular Formula |

C5H4F2OS |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

(4,5-difluorothiophen-2-yl)methanol |

InChI |

InChI=1S/C5H4F2OS/c6-4-1-3(2-8)9-5(4)7/h1,8H,2H2 |

InChI Key |

QXAVIZZLUKMYHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1F)F)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

a. (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol This thiazole-based compound contains dual hydroxymethyl groups and a trifluoromethylphenyl substituent. Compared to (4,5-Difluoro-2-thienyl)methanol, the trifluoromethyl group enhances lipophilicity, while the thiazole ring contributes to π-π stacking interactions. Such structural differences may lead to distinct solubility profiles and biological activity. For instance, thiazole derivatives are often explored for antimicrobial or anticancer properties, whereas thiophene-based alcohols like this compound may prioritize electronic modulation for optoelectronic applications .

b. 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone This triazole derivative features difluorophenyl and sulfonyl groups. The fluorine atoms here improve metabolic stability and binding affinity in drug candidates. Such differences highlight how fluorination position and auxiliary functional groups dictate molecular behavior .

c. 2',2'-Difluorodeoxycytidine (dFdC) A nucleoside analog with dual fluorine atoms at the 2'-position of the ribose ring. While structurally distinct from this compound, dFdC demonstrates the role of fluorination in enhancing enzymatic resistance and cytotoxicity.

Physicochemical Properties

| Property | This compound (Inferred) | Methanol (Reference) | (2-(4-(Trifluoromethyl)phenyl)thiazole-4,5-diyl)dimethanol |

|---|---|---|---|

| Boiling Point | ~200–220°C (estimated) | 64.7°C | >250°C |

| Solubility | Moderate in polar aprotic solvents | Miscible in water | Low in water, high in DMF/DMSO |

| LogP | ~1.5–2.0 (predicted) | -0.77 | ~2.5–3.0 |

| Fluorine Impact | Electron-withdrawing, stabilizes ring | N/A | Enhances lipophilicity |

Note: Data inferred from structural analogs and solvent interactions described in , and 8.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.